Thiazolidine, 3-(4-(o-isopropylphenoxy)butyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazolidine, 3-(4-(o-isopropylphenoxy)butyl)-, hydrochloride: is a chemical compound known for its unique structure and properties. It is a derivative of thiazolidine, a five-membered ring containing both sulfur and nitrogen atoms. The compound is characterized by the presence of a 4-(o-isopropylphenoxy)butyl group attached to the thiazolidine ring, and it exists in the form of its hydrochloride salt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolidine, 3-(4-(o-isopropylphenoxy)butyl)-, hydrochloride typically involves the reaction of thiazolidine with 4-(o-isopropylphenoxy)butyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Thiazolidine, 3-(4-(o-isopropylphenoxy)butyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-(o-isopropylphenoxy)butyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Thiazolidine, 3-(4-(o-isopropylphenoxy)butyl)-, hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Thiazolidine, 3-(4-(o-isopropylphenoxy)butyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidine: The parent compound, lacking the 4-(o-isopropylphenoxy)butyl group.
Thiazolidinediones: A class of compounds with similar thiazolidine rings but different substituents, known for their antidiabetic properties.
Uniqueness
Thiazolidine, 3-(4-(o-isopropylphenoxy)butyl)-, hydrochloride is unique due to the presence of the 4-(o-isopropylphenoxy)butyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
38914-45-3 |
---|---|
Molekularformel |
C16H26ClNOS |
Molekulargewicht |
315.9 g/mol |
IUPAC-Name |
3-[4-(2-propan-2-ylphenoxy)butyl]-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C16H25NOS.ClH/c1-14(2)15-7-3-4-8-16(15)18-11-6-5-9-17-10-12-19-13-17;/h3-4,7-8,14H,5-6,9-13H2,1-2H3;1H |
InChI-Schlüssel |
XEZZBVMJFBVAMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=CC=C1OCCCCN2CCSC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.